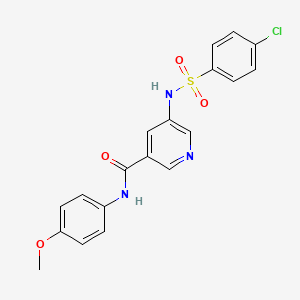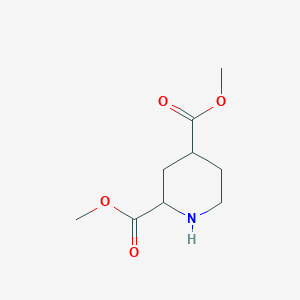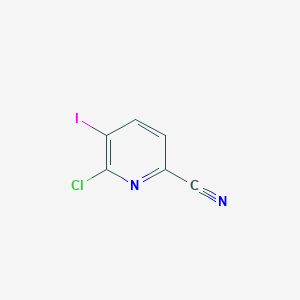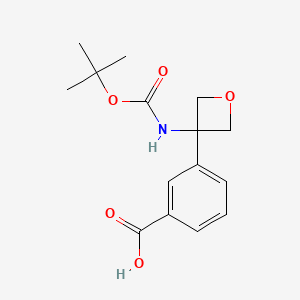
5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a 4-chlorophenylsulfonamido group and a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: The starting material, nicotinamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Sulfonation: The amine is reacted with 4-chlorobenzenesulfonyl chloride to form the sulfonamide.
Coupling: Finally, the sulfonamide is coupled with 4-methoxyphenyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: 5-(4-chlorophenylsulfonamido)-N-(4-hydroxyphenyl)nicotinamide.
Reduction: 5-(4-aminophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, while the nicotinamide core can interact with hydrophobic pockets, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-chlorophenylsulfonamido)-N-(4-hydroxyphenyl)nicotinamide
- 5-(4-aminophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide
- 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide is unique due to the presence of both the 4-chlorophenylsulfonamido and 4-methoxyphenyl groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific molecular interactions, making it valuable for targeted applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)sulfonylamino]-N-(4-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-27-17-6-4-15(5-7-17)22-19(24)13-10-16(12-21-11-13)23-28(25,26)18-8-2-14(20)3-9-18/h2-12,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZHYWTBIXKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)

![2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860897.png)
![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)
![(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2860899.png)

![4-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2860903.png)

![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide](/img/structure/B2860907.png)
![2-cyclopropyl-1-{1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2860910.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)
![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2860913.png)
